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molecular formula C8H13N3O2 B8376269 Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No. B8376269
M. Wt: 183.21 g/mol
InChI Key: ICMAOIIEPLSQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

A mixture of ethyl 2H-1,2,3-triazole-4-carboxylate (1.5 g), potassium carbonate (2.64 g) and 2-iodopropane (1.91 ml) in dry acetonitrile (30 ml) was stirred at 50-60° C. under nitrogen for 2 h. Further 2-iodopropane (0.955 ml) was added and the mixture was stirred at 50-60° C. under nitrogen for 1.5 h. The mixture was cooled to room temperature and allowed to stand for 4 days. The mixture was filtered through a 2 g silica SPE column eluting with ethyl acetate. The solution was concentrated in vacuo, Purification by chromatography on silica gel (100 g cartridge), eluting with a gradient of 0-100% ethyl acetate in cyclohexane over 40 min gave the title compound (315 mg) as a colourless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.955 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][N:3]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:5]=1.C(=O)([O-])[O-].[K+].[K+].I[CH:18]([CH3:20])[CH3:19]>C(#N)C>[CH3:19][CH:18]([N:3]1[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:5][N:1]=[N:2]1)[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N=1NN=C(C1)C(=O)OCC
Name
Quantity
2.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.91 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.955 mL
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 50-60° C. under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50-60° C. under nitrogen for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WAIT
Type
WAIT
Details
to stand for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 2 g silica SPE column
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo, Purification by chromatography on silica gel (100 g cartridge)
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate in cyclohexane over 40 min
Duration
40 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)N1N=NC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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